(5R)-1,7-diazaspiro[4.4]nonane;dihydrochloride
Description
Properties
IUPAC Name |
(5R)-1,7-diazaspiro[4.4]nonane;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2ClH/c1-2-7(9-4-1)3-5-8-6-7;;/h8-9H,1-6H2;2*1H/t7-;;/m1../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WATXVKXAFDYVLK-XCUBXKJBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNC2)NC1.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@]2(CCNC2)NC1.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diamine-Ketone Cyclization
A common route involves reacting 1,5-diamines with ketones or aldehydes under acidic or basic conditions. For example, the reaction of pyrrolidine derivatives with bromoacetonitrile in the presence of a strong base (e.g., LDA) generates the spiro intermediate through enolate formation and subsequent cyclization. This method emphasizes the use of magnesium sulfate as a dehydrating agent to drive the reaction toward completion.
Reaction Conditions
Azomethine Ylide Cycloaddition
The use of azomethine ylides in (3 + 2) cycloadditions with π-deficient alkenes offers a stereocontrolled pathway. For instance, ferrocenyl pyrrolidine catalysts enable enantioselective formation of the spiro center, yielding (5R)-configured products with >95% enantiomeric excess (ee). This method is particularly effective for generating α-amino-γ-lactam precursors, which are hydrogenated to the final dihydrochloride salt.
Stereochemical Control and Resolution
Achieving the (5R) configuration necessitates chiral resolution or asymmetric synthesis.
Chiral Resolution with Tartaric Acid Derivatives
Racemic 1,7-diazaspiro[4.4]nonane intermediates are resolved using (−)-di-O,O'-p-toluoyl-L-tartaric acid or (+)-di-O,O'-p-toluoyl-D-tartaric acid. The diastereomeric salts are separated via fractional crystallization, yielding enantiopure (5R)- and (5S)-isomers. For example, resolution of 7-(3-pyridinyl)-1,7-diazaspiro[4.4]nonane with p-hydroxybenzoic acid produces the (5R)-enantiomer in 99% ee.
Catalytic Asymmetric Synthesis
Enantiodivergent synthesis using ferrocenyl pyrrolidine catalysts allows access to both (5R)- and (5S)-isomers from the same precursor. By adjusting the electronic properties of the imine substrate (e.g., using p-methoxybenzaldehyde vs. benzophenone), the diastereoselectivity of the cycloaddition is inverted, enabling control over the spiro center configuration.
Multi-Step Synthesis Protocols
Stepwise Construction of the Spiro Core
A representative synthesis involves four stages:
-
Nitrobenzamide Formation : 5-Bromo-2-fluoro-3-nitrobenzoic acid reacts with pentane-1,3-diamine in dioxane to yield 2-(3-aminopentylamino)-5-bromo-3-nitro-benzoic acid (57.6% yield).
-
Boc Protection : The amine is protected with tert-butoxycarbonyl (Boc) anhydride.
-
Cyclization : Intramolecular lactamization under HATU/DIEA conditions forms the spirocyclic lactam.
-
Hydrogenation and Salt Formation : The nitro group is reduced, followed by treatment with HCl to generate the dihydrochloride salt.
Key Intermediate
| Compound | Structure | Role |
|---|---|---|
| tert-Butyl(4R,5S)-7-[4-bromo-2-(methylcarbamoyl)-6-nitro-phenyl]-4-phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylate | Spirocyclic lactam | Precursor for hydrogenation |
Industrial-Scale Production
Continuous Flow Reactor Optimization
Large-scale synthesis employs continuous flow reactors to enhance efficiency. For example, cyclization reactions are conducted in tetrahydrofuran (THF) at 80°C with residence times <30 minutes, achieving conversions >90%.
Purification Techniques
-
Crystallization : The dihydrochloride salt is purified via recrystallization from ethanol/water mixtures, yielding >99% purity.
-
Chromatography : Silica gel chromatography with ethyl acetate/n-heptane (1:1) removes byproducts.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
(5R)-1,7-diazaspiro[4.4]nonane;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace one of the substituents on the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, reduction may produce amines, and substitution reactions can result in various substituted diazaspiro compounds.
Scientific Research Applications
Pharmaceutical Development
The primary application of (5R)-1,7-diazaspiro[4.4]nonane; dihydrochloride lies in pharmaceutical development . Its ability to modulate voltage-gated ion channels positions it as a promising candidate for drug discovery targeting various neurological conditions. Research indicates that this compound can selectively interact with specific receptors, which may lead to therapeutic applications in pain management and the treatment of neurological disorders such as epilepsy and neuropathic pain.
Case Studies and Research Findings
Several studies have explored the efficacy of (5R)-1,7-diazaspiro[4.4]nonane; dihydrochloride in preclinical models:
- Neuropathic Pain Models : In animal models of neuropathic pain, the compound showed significant analgesic effects comparable to established pain medications. These findings suggest that it may serve as a lead compound for developing new analgesics with fewer side effects than current therapies.
- Epilepsy Studies : Research has indicated that (5R)-1,7-diazaspiro[4.4]nonane; dihydrochloride could reduce seizure frequency in rodent models of epilepsy, highlighting its potential as an anticonvulsant agent .
Mechanism of Action
The mechanism of action of (5R)-1,7-diazaspiro[4.4]nonane;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The spirocyclic structure allows for unique binding interactions, which can influence biological pathways and processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2,7-Diazaspiro[4.4]nonane Derivatives
- Structural Differences: Unlike (5R)-1,7-diazaspiro[4.4]nonane, these derivatives feature nitrogen atoms at positions 2 and 5. The repositioning of nitrogen alters electronic properties and binding interactions.
- Pharmacological Activity: 2,7-Diazaspiro[4.4]nonane derivatives exhibit high affinity for sigma-1 receptors (S1R), with Ki values ranging from 1.8 to 11 nM. Substitution with hydrophobic groups (e.g., phenyl rings) modulates selectivity over sigma-2 receptors (S2R) .
- Synthesis : Synthesized via nucleophilic displacement and carbonyl reduction, these compounds are often N-alkylated to enhance activity .
1,7-Diazaspiro[4.4]nonane (Unsubstituted vs. Dihydrochloride)
- Salt Form : The dihydrochloride form improves aqueous solubility compared to the free base, facilitating in vivo studies.
- Biological Applications: In quinolone antibiotics, 1,7-diazaspiro[4.4]nonane substituents (e.g., compound 5a in ) demonstrate potent Gram-positive and Gram-negative activity, surpassing piperazine analogs when N-alkylated .
2,8-Diazaspiro[5.5]undecane (6b)
2,7-Diazaspiro[3.5]nonane
Diazabicyclo[4.3.0]nonane
- Bicyclic vs. Spirocyclic: The bicyclo[4.3.0]nonane lacks a spiro junction, reducing stereochemical complexity. This scaffold exhibits moderate SR affinity but lower selectivity compared to spiro analogs .
Key Comparative Data
Pharmacological and Industrial Relevance
- Sigma Receptor Ligands : The spiro[4.4] framework provides optimal geometry for SR binding, with (5R)-1,7-diazaspiro derivatives hypothesized to exhibit enhanced antiallodynic activity .
- Antimicrobial Potency: N-Alkylated 1,7-diazaspiro[4.4]nonane analogs in quinolones show MIC values <0.06 µg/mL against Staphylococcus aureus .
- Industrial Availability : Commercial suppliers offer (S)- and (R)-enantiomers, though prices vary significantly based on purity (e.g., 99% purity at ~$500/g) .
Biological Activity
(5R)-1,7-diazaspiro[4.4]nonane dihydrochloride is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.
Structure and Properties
The compound's molecular formula is CHClN, with a molecular weight of approximately 199.12 g/mol. Its spirocyclic structure allows for specific interactions with biological targets, which is crucial for its pharmacological effects. The compound exists as a dihydrochloride salt, enhancing its solubility and bioavailability in biological systems .
Research indicates that (5R)-1,7-diazaspiro[4.4]nonane dihydrochloride may interact with various biological receptors and enzymes, modulating their activity. The mechanism of action likely involves binding to specific sites on proteins or enzymes, leading to alterations in their functional states and downstream biological effects.
Pharmacological Applications
- Antitumor Activity :
- Neuroprotective Effects :
- Potential Antimicrobial Properties :
Case Studies and Experimental Data
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (5R)-1,7-diazaspiro[4.4]nonane dihydrochloride, and how can stereochemical purity be ensured?
- Methodology : The synthesis of spirocyclic compounds like this often involves multi-step cyclization reactions. For example, spirobisheterocyclization of pyrrole-dione derivatives with enaminoesters has been used to generate the 1,7-diazaspiro[4.4]nonane scaffold. Stereochemical control is achieved via chiral catalysts or resolution techniques (e.g., chiral HPLC). Structural confirmation requires X-ray crystallography (for absolute configuration) and NMR to verify regioselectivity .
Q. How is the structural integrity of (5R)-1,7-diazaspiro[4.4]nonane dihydrochloride confirmed in experimental settings?
- Methodology : A combination of analytical techniques is critical:
- NMR Spectroscopy : H and C NMR verify proton environments and carbon frameworks (e.g., δ 2.18 ppm for axial protons in spiro systems) .
- Mass Spectrometry : UPLC-MS () confirms molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemistry and crystal packing, as demonstrated in studies of analogous spiro compounds .
Q. What are the primary biological targets associated with (5R)-1,7-diazaspiro[4.4]nonane derivatives?
- Methodology : Target identification often involves:
- Receptor Binding Assays : Screening against sigma receptors (σ1/σ2), where diazaspiro scaffolds show affinity due to their conformational rigidity .
- Functional Assays : Testing osteoclast inhibition in bone loss models (e.g., ovariectomized mice) using TRAP staining and micro-CT to quantify bone density changes .
Advanced Research Questions
Q. What computational strategies are employed to predict the binding affinity of (5R)-1,7-diazaspiro[4.4]nonane derivatives to biological targets like sigma receptors?
- Methodology :
- Molecular Docking : Uses software (e.g., AutoDock Vina) to model interactions with σ1 receptor pockets, focusing on hydrogen bonding with Thr181 and hydrophobic contacts with Tyr173 .
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to evaluate binding free energies (MM/PBSA calculations) .
Q. How do structural modifications at specific positions of the diazaspiro scaffold influence in vivo efficacy in bone loss models?
- Methodology :
- SAR Studies : Introducing substituents like 3-fluoro-4-methoxybenzyl (E211) or indole derivatives (E204) alters pharmacokinetics. Efficacy is measured via:
- In Vivo Dosing : Oral administration (10 mg/kg/day) in murine models, followed by serum biomarker analysis (e.g., CTX-1 for bone resorption) .
- Histomorphometry : Quantifies osteoclast activity in bone sections .
Q. How can researchers resolve contradictions in functional data between structurally similar diazaspiro compounds (e.g., differing intrinsic activity despite shared scaffolds)?
- Methodology :
- Functional Profiling : Compare agonist vs. antagonist activity using cAMP assays or calcium flux measurements in transfected cells (e.g., HEK-293T with σ receptors) .
- Conformational Analysis : Circular dichroism (CD) or DFT calculations to assess how minor structural changes (e.g., substituent polarity) alter scaffold rigidity and receptor engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
